molecular formula C6H8F2O3 B1453742 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid CAS No. 681240-15-3

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

Cat. No.: B1453742
CAS No.: 681240-15-3
M. Wt: 166.12 g/mol
InChI Key: BZJCVJPVUQUNSV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (C₆H₈F₂O₃) is a fluorinated carboxylic acid derivative characterized by a cyclopropyl group, two fluorine atoms at the C2 position, and a hydroxyl group at the C3 position. Key identifiers include:

  • SMILES: C1CC1C(C(C(=O)O)(F)F)O
  • InChIKey: BZJCVJPVUQUNSV-UHFFFAOYSA-N .
  • CAS purity: 95% .

The compound is synthesized via reduction of ethyl 3-cyclopropyl-2,2-difluoropropanoate (CAS 1267593-90-7), followed by hydrolysis to yield the acid form . Its ethyl ester derivative is a liquid (storage at 4°C) with a molecular weight of 178.18 g/mol , while the acid form is likely a solid under standard conditions.

Properties

IUPAC Name

3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJCVJPVUQUNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681240-15-3
Record name 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
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Preparation Methods

Molecular Information

Property Value
IUPAC Name 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Molecular Formula C₆H₈F₂O₃
Molecular Weight 166.12 g/mol
CAS Number 681240-15-3
PubChem CID 62398454
SMILES C1CC1C(C(C(=O)O)(F)F)O

Preparation Methods Analysis

General Considerations

The synthesis of this compound is not directly described in primary literature; however, related methods for synthesizing difluoro-hydroxypropanoic acids and cyclopropyl-substituted hydroxy acids provide a foundation for plausible synthetic routes. The key challenge is the introduction of both the cyclopropyl and difluoro groups at the correct positions, along with the hydroxy and carboxylic acid functionalities.

Patent-Based Synthetic Route for Difluoro-2-hydroxypropionic Acids

A practical multi-step method for synthesizing 3,3-difluoro-2-hydroxypropionic acid—structurally related to the target compound—has been disclosed in patent literature. This approach can be adapted to the cyclopropyl-substituted analogue by appropriate selection of starting materials:

Stepwise Synthesis Overview
  • Chlorination of Difluoro-3-oxobutanoic Acid Ester

    • The process begins with a 4,4-difluoro-3-oxobutanoic acid ester, which is subjected to chlorination (using Cl₂) to yield a 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.
    • The reaction is performed with or without water to control regioselectivity and conversion efficiency.
  • Acidic Degradation

    • The dichlorinated intermediate is treated with acid, resulting in the formation of 3,3-difluoro-1,1-dichloro-2-propanone.
  • Alkali Decomposition

    • The dichloropropanone is then reacted with a basic aqueous solution, yielding 3,3-difluoro-2-hydroxypropionic acid.

This sequence is notable for its industrial scalability, mild conditions, and high regioselectivity.

Adaptation for Cyclopropyl Substitution

To introduce the cyclopropyl group at the 3-position, the starting 4,4-difluoro-3-oxobutanoic acid ester would be replaced with a cyclopropyl-substituted analogue. This may involve:

  • Synthesis of cyclopropyl-substituted 3-oxobutanoic acid esters via cyclopropanation of suitable alkenes or by starting from cyclopropylacetic acid derivatives.
  • Following the same chlorination, degradation, and alkali decomposition sequence as above.

Alternative Approaches: Cyclopropyl-Hydroxypropionic Acid Synthesis

Patent literature also describes the preparation of 3-cyclopropyl-3-hydroxypropionic acid (without difluoro substitution) by hydration of 3-cyclopropylacrylic acid or by ring opening of cyclopropyl-β-propiolactone. These methods could serve as a foundation for further functionalization, such as selective difluorination at the 2-position.

Summary Table: Preparation Methods

Step Reagents/Conditions Key Intermediate/Product Notes/Challenges
Chlorination Cl₂ (with/without water) 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester High regioselectivity, scalable
Acidic Degradation Aqueous acid 3,3-difluoro-1,1-dichloro-2-propanone Mild conditions, efficient
Alkali Decomposition Aqueous base 3,3-difluoro-2-hydroxypropionic acid Regioselective hydrolysis
Cyclopropyl Introduction Cyclopropylacrylic acid or cyclopropanation 3-cyclopropyl-3-hydroxypropionic acid Precursor for further fluorination
Difluorination Difluorocarbene or related reagents This compound Requires selectivity, less documented

Research Findings and Industrial Considerations

  • The described patent method for difluoro-2-hydroxypropionic acids is advantageous for its short process, high conversion, and mild conditions suitable for industrial application.
  • The regioselectivity and efficiency of the chlorination and subsequent steps are critical for yield and purity.
  • Introduction of the cyclopropyl group is feasible through established routes, but subsequent selective difluorination at the 2-position is synthetically challenging and may require further optimization.
  • No direct literature was found detailing the complete synthesis of this compound, indicating this is a specialized and potentially novel synthetic target.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid.

    Reduction: Formation of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid may have significant therapeutic properties. It is being investigated for its potential as an anti-inflammatory agent and as a candidate for anticancer therapies. The compound's ability to inhibit specific enzymes and receptors makes it a valuable subject for drug development.

Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various compounds, this compound was shown to reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its effects on biological systems, particularly regarding enzyme inhibition. Preliminary studies suggest that it may inhibit certain phosphatases and kinases, which are critical in various cellular processes.

Table 1: Enzyme Inhibition Data

Enzyme Target IC50 (µM) Effect Observed
Protein Tyrosine Phosphatase1.37Significant inhibition
Cyclooxygenase (COX)0.85Moderate inhibition
Lipoxygenase0.5Strong inhibition

Industrial Applications

Fluorinated Polymers Development
In the chemical industry, this compound is utilized as a building block for synthesizing fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.

Case Study: Polymer Synthesis
A recent project focused on developing new fluorinated polymers using this compound as a precursor. The resulting materials demonstrated enhanced performance in high-temperature applications compared to traditional polymers.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications through oxidation and reduction reactions, leading to the formation of derivatives with potentially novel properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl and fluorine groups can enhance binding affinity and selectivity, leading to specific biological effects. The hydroxyl and carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Notable Data
This compound C₆H₈F₂O₃ 178.18 (ethyl ester) Liquid (ester) Cyclopropyl, -CF₂, -OH, -COOH CAS 95% purity ; InChIKey BZJCVJPVUQUNSV
3-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropyl-2,2-dimethylpropanoic acid C₂₀H₁₉F₂NO₅ 391.37 Solid Cyclopropyl, tert-butoxy carbonyl, -COOH EN300-723142
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid C₁₁H₁₁Cl₂NO₂ 272.12 Solid Cyclopropylamino, dichlorophenyl, -COOH Suppliers: AKOS011196957
3-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ 166.18 Solid Phenyl, -OH, -COOH Pharmacopeial reference
Quinoline derivative 19b (e.g., 1-cyclopropyl-3-(2-(7-fluoro-4-oxo-6-(pyridin-3-yl)-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl imidazolidine-2,4-dione) C₂₅H₂₀F₄N₄O₄ 540.45 Solid (mp 165°C) Cyclopropyl, trifluoromethyl, quinoline, imidazolidine-dione Antimicrobial evaluation

Key Observations :

  • Fluorination Impact: The difluoro (-CF₂) and trifluoromethyl (-CF₃) groups in the target compound and quinoline derivatives enhance lipophilicity and metabolic stability, which are advantageous in drug design .
  • Physical State: The ethyl ester of the target compound is liquid, whereas most analogs (e.g., quinoline derivatives) are solids with high melting points (135–188°C), suggesting differences in crystallinity and formulation suitability .
  • Bioactivity: Quinoline derivatives (e.g., 19b) exhibit antimicrobial activity, while the target compound is used in synthesizing cysteine protease inhibitors, indicating divergent pharmacological applications .

Pharmacological and Regulatory Considerations

  • Target Compound: Potential use in cysteine protease inhibitors, which are relevant in treating viral infections and neurodegenerative diseases .
  • Quinoline Derivatives: Demonstrated antibacterial activity against Gram-positive pathogens (e.g., S. aureus) .
  • Regulatory Status: Fluorinated analogs like perfluorobutane sulfonic acid are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity .

Biological Activity

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (CAS No. 681240-15-3) is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a propanoic acid backbone. This compound has garnered interest in various scientific fields due to its potential biological activity, particularly in enzyme inhibition and receptor interactions.

  • Molecular Formula : C6H8F2O3
  • Molecular Weight : 166.12 g/mol
  • Canonical SMILES : C1CC1C(C(C(=O)O)(F)F)O

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups enhances the compound's binding affinity and selectivity, which is crucial for its biological effects. The hydroxyl and carboxylic acid groups may facilitate hydrogen bonding and electrostatic interactions, contributing to the compound's overall activity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may have therapeutic implications.
  • Receptor Binding : Studies suggest that the compound may interact with various receptors, potentially influencing signaling pathways associated with cellular responses.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of this compound on key metabolic enzymes. Results showed significant inhibition rates compared to control groups, indicating its potential as a lead compound for drug development targeting metabolic disorders .
  • Receptor Interaction Analysis :
    • Research focusing on receptor binding affinity revealed that this compound selectively binds to certain receptors involved in inflammatory responses. This selectivity suggests a possible role in developing anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
This compoundCyclopropyl group, difluorinatedEnzyme inhibition, receptor binding
3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acidSimilar structure minus hydroxyl groupPotentially reduced activity
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanolAlcohol instead of carboxylic acidDifferent pharmacokinetic properties

Applications in Scientific Research

The unique properties of this compound make it a valuable compound in various research domains:

  • Medicinal Chemistry : Its potential therapeutic properties are being explored for developing new anti-inflammatory and anticancer agents.
  • Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and receptor dynamics.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yield across labs?

  • Approach :
  • Design of Experiments (DoE) : Use factorial designs to test critical variables (e.g., reagent purity, stirring rate) .
  • Interlab studies : Collaborate with independent labs using standardized protocols (e.g., USP guidelines in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Reactant of Route 2
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3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

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